molecular formula C13H12N2O3 B3044578 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- CAS No. 100230-70-4

6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

Cat. No.: B3044578
CAS No.: 100230-70-4
M. Wt: 244.25 g/mol
InChI Key: VMQLINFGKDEJRS-UHFFFAOYSA-N
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Description

6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- is a complex organic compound characterized by a unique chemical structure that incorporates both an oxazine ring and a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with phenyl-substituted ketones and amines.

  • Reaction Conditions: : The preparation typically involves condensation reactions under acidic or basic conditions, with careful control of temperature and pH to ensure the formation of the desired oxazine ring.

  • Purification: : Post-synthesis, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Industrial Production Methods

Industrial-scale production may utilize continuous flow chemistry techniques to enhance the efficiency and yield of the compound. Optimized reaction parameters, including catalyst selection and solvent choice, are crucial for maximizing output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially yielding phenyl-substituted oxazinones.

  • Reduction: : Reduction reactions can lead to the formation of various reduced derivatives of the original compound.

  • Substitution: : It readily participates in substitution reactions, where functional groups on the phenyl ring or the oxazine ring can be replaced by other substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, nitrating agents, sulfonating agents.

Major Products

  • Oxidation: : Formation of oxazinone derivatives.

  • Reduction: : Various amines and alcohols.

  • Substitution: : Halogenated, nitrated, or sulfonated oxazines.

Scientific Research Applications

6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- has significant applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential in the development of pharmaceuticals, particularly in the design of molecules that can interact with specific biological targets.

  • Industry: : Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its mechanism often involves:

  • Binding to specific receptors or enzymes: : Influencing biological pathways and physiological responses.

  • Molecular pathways: : Modulating signaling pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1,3-Oxazine-4-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

  • 4H-1,3-Oxazine-3-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

Unique Aspects

6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- stands out due to its unique oxazine ring position, which influences its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct pathways for chemical modification and biological interaction, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(dimethylamino)-6-oxo-4-phenyl-1,3-oxazine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-15(2)13-14-11(9-6-4-3-5-7-9)10(8-16)12(17)18-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQLINFGKDEJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358378
Record name 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100230-70-4
Record name 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 2
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 3
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 4
Reactant of Route 4
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 5
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 6
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

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